4-Hydroxypicolinonitrile
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Overview
Description
4-Hydroxypicolinonitrile, also known as 4-hydroxy-2-pyridinecarbonitrile, is a heterocyclic organic compound with the molecular formula C6H4N2O. It is a derivative of picolinonitrile, featuring a hydroxyl group at the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Hydroxypicolinonitrile involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions. This method is notable for its efficiency and the mild conditions required .
Another approach involves the functionalization of isoxazole via 4-isoxazolyl magnesium species, which undergoes an intramolecular SEAr reaction catalyzed by gold(I) to afford isoxazolopyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: Formation of 4-hydroxypicolinamines.
Substitution: Formation of 4-alkoxypicolinonitriles or 4-acylpicolinonitriles.
Scientific Research Applications
4-Hydroxypicolinonitrile has several scientific research applications:
Oxidative Stress Indicators: Derivatives of this compound are used as indicators of oxidative stress in neurological conditions, such as Alzheimer’s Disease.
Therapeutic Compounds: Some derivatives have shown potential therapeutic effects, such as activity against malignant melanoma.
Skin Health: Certain derivatives are studied for their effects on skin health, including improvements in wrinkles and skin hydration.
Hernia Repair: Poly-4-hydroxybutyrate, a derivative, is used in ventral and incisional hernia repair.
Mechanism of Action
The mechanism of action of 4-Hydroxypicolinonitrile and its derivatives involves various molecular targets and pathways:
Oxidative Stress: The compound acts as an indicator of oxidative stress by reacting with lipid peroxidation products.
Therapeutic Effects: The therapeutic effects are mediated through interactions with specific enzymes and receptors, leading to the inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
4-Hydroxypicolinonitrile can be compared with other similar compounds, such as:
- 3-Hydroxy-4-phenylpicolinonitrile
- 3-Hydroxy-4-methylpicolinonitrile
- 3-Hydroxy-4-pentylpicolinonitrile
- 4-(tert-Butyl)-3-hydroxypicolinonitrile
- 3-Hydroxy-4-(p-tolyl)picolinonitrile
- 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile
- 3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile
- 3-Hydroxy-4-(4-(trifluoromethyl)phenyl)picolinonitrile
- 3-Hydroxy-4-(trimethylsilyl)picolinonitrile
- 3-Hydroxy-4-(thiophen-2-yl)picolinonitrile
These compounds share similar structural features but differ in the substituents attached to the pyridine ring, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOWSSBPPBHNCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622208 |
Source
|
Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475057-86-4 |
Source
|
Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYANO-4-HYDROXYPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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